molecular formula C15H16ClN B189967 (4-Chlorobenzyl)-(1-phenylethyl)amine CAS No. 13541-49-6

(4-Chlorobenzyl)-(1-phenylethyl)amine

Cat. No. B189967
CAS RN: 13541-49-6
M. Wt: 245.74 g/mol
InChI Key: OQLCAYPQNQXBKW-UHFFFAOYSA-N
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Description

“(4-Chlorobenzyl)-(1-phenylethyl)amine” is a compound that belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethanamine moiety, which consists of a phenyl group substituted by a methanamine .


Synthesis Analysis

The synthesis of similar compounds often involves the reductive amination of aromatic aldehydes . This method consists of condensing carbonyl compounds with amines to produce imines or iminium ions, followed by imine carbon reduction by catalytic hydrogenation or hydride reagents . The reaction of aromatic aldehydes with aqueous ammonia can produce compounds known as hydrobenzamides . The reaction of hydrobenzamides with sodium borohydride can reduce both imine and aminal carbons and produce a primary and secondary benzylamine mixture .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the reductive amination of carbonyl compounds . This process involves the condensation of carbonyl compounds with amines to produce imines or iminium ions, followed by the reduction of the imine carbon by catalytic hydrogenation or hydride reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 4-Chlorobenzylamine, include a boiling point of 215 °C, a density of 1.164 g/mL at 25 °C, and a refractive index of n20/D 1.558 .

Scientific Research Applications

  • Anticonvulsant Activity : A study by Clark and Davenport (1987) focused on amides and amines related to 4-amino-N-(1-phenylethyl)benzamide, including compounds structurally similar to (4-Chlorobenzyl)-(1-phenylethyl)amine. They observed that alterations in the 1-phenylethyl group significantly reduced anticonvulsant potency (Clark & Davenport, 1987).

  • Organometallic Chemistry : Albert et al. (2007) investigated the reactivity of (R)-1-Phenylethyl-benzylidene-amine with palladium compounds, demonstrating applications in organometallic chemistry and catalysis (Albert et al., 2007).

  • Catalysis in Polymerization : Rossetto et al. (2015) described the use of β-diimine ligands, such as 2-(phenyl)amine-4-(phenyl)imine-2-pentene, in combination with mesoporous MCM-41 support and nickel for ethylene and propylene oligomerization, highlighting the potential in catalysis and materials science (Rossetto et al., 2015).

  • Optical Active Compound Synthesis : Schönenberger and Brossi (1986) researched the synthesis of optically active secondary amines from (1-phenylethyl)- and (1-naphthylethyl)ureas, which can be related to the structure of (4-Chlorobenzyl)-(1-phenylethyl)amine. This has implications in chirality and pharmaceutical synthesis (Schönenberger & Brossi, 1986).

  • Anion Exchange Membrane Production : Wu et al. (2006) discussed a novel route for preparing anion exchange membranes from polymers, involving reactions with primary aromatic amines like (4-Chlorobenzyl)-(1-phenylethyl)amine, indicating applications in membrane technology (Wu, Xu, & Yang, 2006).

  • Pharmacological Characterization for Dopamine Receptor Ligands : Claudi et al. (1992) synthesized derivatives of 2-(4-Chloro-3-hydroxyphenyl)ethylamine, structurally related to (4-Chlorobenzyl)-(1-phenylethyl)amine, for studies as dopamine receptor ligands. This highlights its relevance in neuroscience and pharmacology (Claudi et al., 1992).

Safety And Hazards

The safety and hazards of similar compounds, such as 4-Chlorobenzyl chloride, include being harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN/c1-12(14-5-3-2-4-6-14)17-11-13-7-9-15(16)10-8-13/h2-10,12,17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLCAYPQNQXBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorobenzyl)-(1-phenylethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Hollmann, A Tillack, D Michalik… - Chemistry–An Asian …, 2007 - Wiley Online Library
The N‐alkylation of amines in the presence of different ruthenium catalysts generated in situ was investigated. Among the various catalysts tested, the combination of [Ru 3 (CO) 12 ] …
Number of citations: 224 onlinelibrary.wiley.com

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